REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][O:6][C:5]1=[O:9].C(=O)(O)[O-:11].[Na+].[Br-].[Na+].ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>CC(C)=O.CC1(C)N([O])C(C)(C)CCC1.C(O)(C)C>[O:9]=[C:5]1[N:4]([CH2:3][C:2]([OH:11])=[O:1])[CH2:8][CH2:7][O:6]1 |f:1.2,3.4,^1:36|
|
Name
|
|
Quantity
|
0.575 g
|
Type
|
reactant
|
Smiles
|
OCCN1C(OCC1)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
0.014 g
|
Type
|
catalyst
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
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ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a white slurry, which
|
Type
|
ADDITION
|
Details
|
added every five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The pale yellow slurry was warmed to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solution
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
to give a white slurry, which
|
Type
|
FILTRATION
|
Details
|
was filtered through a Celite® cake
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (30 ml)
|
Type
|
EXTRACTION
|
Details
|
put on for continuous extraction with methylene chloride (˜100 ml) for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCCN1CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.445 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |